

comparative analysis of pharmacokinetic properties: (2S)-SB02024 vs SAR405

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A Comparative Analysis of the Pharmacokinetic Properties of **(2S)-SB02024** and SAR405, two potent Vps34 Inhibitors.

This guide provides a detailed comparison of the pharmacokinetic profiles of two selective Vacuolar Protein Sorting 34 (Vps34) inhibitors, **(2S)-SB02024** and SAR405. Both compounds are pivotal tools in cancer research, primarily targeting the autophagy pathway. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data.

Introduction to (2S)-SB02024 and SAR405

(2S)-SB02024 and SAR405 are highly selective, ATP-competitive inhibitors of Vps34, a class III phosphoinositide 3-kinase (PI3K) that plays a crucial role in the initiation of autophagy.[1][2][3] By inhibiting Vps34, these compounds effectively block the autophagic process, a mechanism that cancer cells can exploit to survive under stress.[4][5] This has led to their investigation as potential anti-cancer agents, both as monotherapies and in combination with other treatments. [5][6][7] While both molecules target the same protein, their distinct chemical structures can lead to different pharmacokinetic behaviors, influencing their efficacy and therapeutic potential. SAR405 is described as a first-in-class catalytic Vps34 inhibitor.[1]

Pharmacokinetic Properties: A Comparative Overview



The following table summarizes the key pharmacokinetic and physicochemical parameters for **(2S)-SB02024** and SAR405, based on available preclinical data.

Property	(2S)-SB02024	SAR405	Reference
Potency	IC50 (Biochemical): Not explicitly stated in provided textIC50 (Cellular, NanoBRET): Not explicitly stated in provided text	IC50 (Biochemical): 1.2 nMKd: 1.5 nMIC50 (Cellular, GFP-FYVE): 42 nM	[2][3]
Solubility	FaSSIF: >200 μMSGF: >200 μM	Soluble in DMSO > 10 mM	[1][3]
Permeability	Papp (A-B): 21 x 10-6 cm/sPapp (B-A): 41 x 10-6 cm/s	Not specified	[3]
Plasma Protein Binding	Human: 94.6%Mouse: 92.5%	Not specified	[3]
Metabolic Stability	Human Hep.: 11 μL/min/106 cellsMouse Hep.: 31 μL/min/106 cells	Not specified	[3]
CYP Inhibition	No significant inhibition of major CYP isoforms	Not specified	[3]
PXR Activation	EC50: >25 μM	Not specified	[3]
In Vivo Distribution	Orally administered in mice, detected in blood plasma and tumor tissue.	Used in in-vivo mouse studies. Some sources mention poor pharmacokinetic properties.	[6][8]

In Vivo Pharmacokinetic Profile of (2S)-SB02024



A study in H1299 tumor-bearing mice provides insight into the in vivo behavior of **(2S)**-**SB02024** following a single oral dose of 29 mg/kg. The concentration of the compound was measured in both blood plasma and tumor tissue over 24 hours.

Time Point	Plasma Concentration (μΜ)	Tumor Concentration (μΜ)
1h	~1.5	~1.0
4h	~2.0	~2.5
8h	~1.0	~1.5
24h	<0.5	<0.5

Data extracted from graphical representation in a cited study and are approximate values.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following sections outline the key experimental procedures used to characterize **(2S)-SB02024** and SAR405.

In Vivo Pharmacokinetic Study of (2S)-SB02024 in Mice

- Animal Model: NOD.Cg-Prkdcscid Il2rgtm1Sug/JicTac mice subcutaneously implanted with H1299 cells expressing GFP-2xFVYE.[8]
- Dosing: A single dose of 29 mg·kg⁻¹ of **(2S)-SB02024** was administered by oral gavage.[8]
- Sample Collection: Blood plasma and tumor tissue were collected from groups of mice at indicated time points (e.g., 1, 4, 8, and 24 hours) post-administration.[8]
- Analysis: The concentration of (2S)-SB02024 in the collected samples was quantified to determine its pharmacokinetic profile.[8]

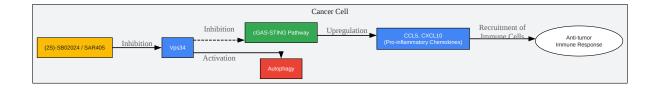
Vps34 Kinase Activity and Selectivity Assays for SAR405



- Biochemical Assay: The inhibitory activity of SAR405 on human recombinant Vps34 was measured by its ability to inhibit the phosphorylation of a PtdIns substrate, yielding an IC50 of 1 nM.[1]
- Cellular Assay: A GFP-FYVE-transfected HeLa cell line was used to assess the on-target activity of SAR405. The relocalization of the GFP-FYVE probe, indicating inhibition of PtdIns3P formation, was monitored.[1]
- Kinase Selectivity Profiling: The binding of SAR405 to a broad panel of protein and lipid kinases was assessed to confirm its high selectivity for Vps34.[1][9]

Mechanism of Action and Signaling Pathways

Both **(2S)-SB02024** and SAR405 function by inhibiting Vps34, which is essential for the formation of autophagosomes.[1][4] This inhibition disrupts the autophagy process, which can be a survival mechanism for cancer cells. Recent studies on **(2S)-SB02024** have further elucidated a downstream effect of Vps34 inhibition, linking it to the activation of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway.[7][8][10] This activation leads to an increased expression of pro-inflammatory chemokines like CCL5 and CXCL10, which can enhance anti-tumor immune responses.[8][10]



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Caption: Vps34 inhibition by **(2S)-SB02024**/SAR405 blocks autophagy and activates the cGAS-STING pathway.

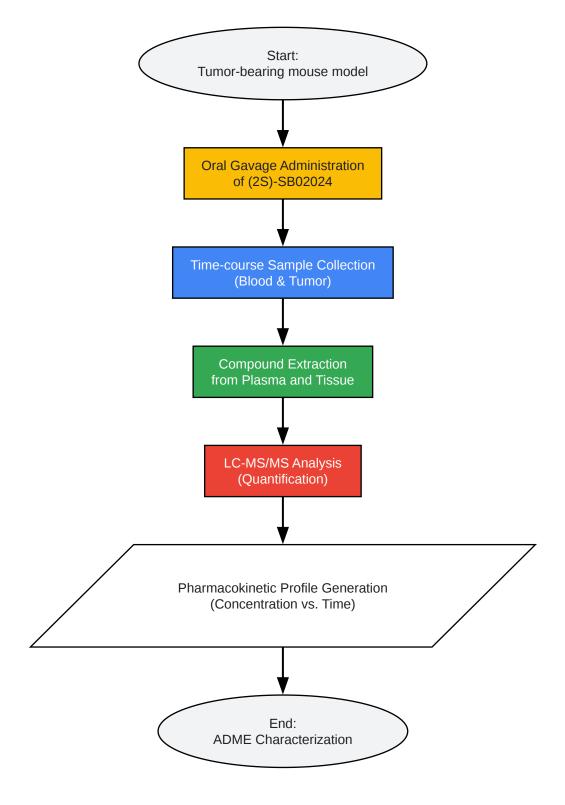


The diagram above illustrates the dual effect of Vps34 inhibition. By blocking autophagy, the inhibitors interfere with a key cellular survival mechanism. Simultaneously, the inhibition of Vps34 can lead to the activation of the cGAS-STING pathway, promoting an anti-tumor immune response through the production of inflammatory chemokines.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

The following diagram outlines a typical workflow for assessing the pharmacokinetic properties of a compound like **(2S)-SB02024** in a preclinical animal model.





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Caption: Workflow for in vivo pharmacokinetic analysis of (2S)-SB02024.



This workflow highlights the key steps from compound administration in a relevant animal model to the final analysis and generation of a pharmacokinetic profile, which is essential for understanding the drug's behavior in a biological system.

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